molecular formula C11H13N3OS B12905607 1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl- CAS No. 87410-85-3

1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-

Cat. No.: B12905607
CAS No.: 87410-85-3
M. Wt: 235.31 g/mol
InChI Key: DQHJRGJDZCJMES-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 5-(2-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-methoxybenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-(2-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of ethers or esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

5-(2-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

    5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.

    5-(2-Methoxybenzyl)-N-methyl-1,3,4-oxadiazol-2-amine: Contains an oxygen atom instead of sulfur, which can alter its chemical properties and biological effects.

    5-(2-Methoxybenzyl)-N-methyl-1,3,4-triazol-2-amine: Contains an additional nitrogen atom, which can influence its chemical behavior and interactions with biological targets.

The uniqueness of 5-(2-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

CAS No.

87410-85-3

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

DQHJRGJDZCJMES-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CC2=CC=CC=C2OC

Origin of Product

United States

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